molecular formula C18H18N2O3 B2609145 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 922083-69-0

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No. B2609145
CAS RN: 922083-69-0
M. Wt: 310.353
InChI Key: NYPXXKZCNSOKCJ-UHFFFAOYSA-N
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Description

“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepines . It has a molecular formula of C17H14O4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with an isobutyramide group attached. The average mass of the molecule is 282.291 Da .


Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .

Scientific Research Applications

Allergic Rhinitis Treatment

This compound has been identified as a potential treatment for allergic rhinitis . It may work by modulating the immune response to allergens, thereby reducing symptoms such as nasal congestion, sneezing, and itching.

Urticaria Management

Due to its anti-inflammatory properties, the compound could be used in the management of urticaria, commonly known as hives . It may help alleviate the red, itchy welts that are characteristic of the condition.

Dermatological Applications

The compound’s potential to soothe itchiness makes it a candidate for treating various skin diseases accompanied by pruritus . Its mechanism could involve the reduction of histamine release from mast cells in the skin.

Organic Synthesis

As a reagent in organic synthesis, this compound could be used to create complex molecules for further pharmaceutical development . Its structure allows for various chemical reactions, including ring formation and substitution.

Spectroscopy Aid

In spectroscopic studies, the compound could serve as a standard or reference material due to its unique molecular structure . This would aid in the identification and analysis of similar compounds.

Chemical Education

In academic settings, the compound can be used to demonstrate various chemical and pharmacological principles, such as drug-receptor interaction and the role of stereochemistry in biological systems .

properties

IUPAC Name

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10(2)17(21)19-12-5-7-15-13(9-12)18(22)20-14-8-11(3)4-6-16(14)23-15/h4-10H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXXKZCNSOKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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